1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1,3-Diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of fluorinated quinolines. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar compounds such as pyrazole derivatives have been shown to exhibit a broad range of biological properties .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to impact a variety of biochemical pathways .
Pharmacokinetics
The compound is stable in dichloromethane solutions and is thermally stable well past its melting point (160−161 °c) with a decomposition onset temperature of 288 °c .
Result of Action
Similar compounds have been shown to exhibit a variety of biological activities .
Action Environment
It is known that the compound is stable under inert gas (nitrogen or argon) at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline typically involves cyclization and cycloaddition reactions. One common method includes the reaction of 3-substituted 1-CF3-prop-2-yne 1-iminium triflate salts with 1,5- and 1,8-diaminonaphthalene through a twofold pyridoannelation sequence . Another approach involves the nucleophilic displacement of halogen atoms or the diaza group, followed by direct fluorination .
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale cyclization reactions under controlled conditions. The use of organometallic compounds and cross-coupling reactions, such as the Suzuki–Miyaura coupling, are also common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the displacement of fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted quinolines and pyrazoloquinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
1,3-Diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolines: These compounds share a similar quinoline structure with fluorine atoms incorporated, enhancing their biological activity.
Quinazoline Derivatives: These compounds also exhibit significant biological activities and are used in various medicinal applications.
Uniqueness
1,3-Diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of both diphenyl and trifluoromethyl groups, which provide enhanced stability and biological activity compared to other similar compounds .
Properties
IUPAC Name |
1,3-diphenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3/c24-23(25,26)16-11-12-18-20(13-16)27-14-19-21(15-7-3-1-4-8-15)28-29(22(18)19)17-9-5-2-6-10-17/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXPIFZMZNTBIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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